molecular formula C7H3BrFNO B1447393 4-Bromo-3-fluoro-2-hydroxybenzonitrile CAS No. 1807145-00-1

4-Bromo-3-fluoro-2-hydroxybenzonitrile

Cat. No. B1447393
M. Wt: 216.01 g/mol
InChI Key: PLHIHAKUOQAJFL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C₇H₄BrFN and a molecular weight of 198.02 g/mol . It is also known by other names such as p-Bromobenzonitrile and 1-Bromo-4-cyanobenzene . The compound consists of a benzene ring substituted with bromine, fluorine, and a hydroxy group at specific positions .

Scientific Research Applications

Photodegradation and Environmental Interaction

  • Photodegradation in Aquatic Environments : A study by Kochany (1992) explored the photodegradation of bromoxynil (a derivative of 4-Bromo-3-fluoro-2-hydroxybenzonitrile) in the presence of carbonates and bicarbonates. The research highlighted the quenching effects of carbonates on the photodegradation rate and identified the formation of several photoproducts in this process.

Herbicide Resistance and Plant Biology

  • Herbicide Resistance in Transgenic Plants : Stalker, Mcbride, and Malyj (1988) conducted research on transgenic plants expressing a bacterial detoxification gene that confers resistance to the herbicide bromoxynil. This study is significant in understanding the biochemical pathways and genetic modifications that can impart herbicide resistance in plants.

Synthesis and Chemical Transformation

  • Synthesis of Intermediate Compounds : The work of Wang et al. (2016) on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide highlights the significance of 4-Bromo-3-fluoro-2-hydroxybenzonitrile derivatives in synthesizing biologically active compounds. This study provides insights into the synthetic pathways that utilize similar compounds as intermediates.

Liquid Crystal Research

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

4-bromo-3-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHIHAKUOQAJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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